Cas no 64-13-1 (Benzeneethanamine,4-methoxy-a-methyl-)

Benzeneethanamine,4-methoxy-a-methyl- structure
64-13-1 structure
Nombre del producto:Benzeneethanamine,4-methoxy-a-methyl-
Número CAS:64-13-1
MF:C10H15NO
Megavatios:165.232202768326
CID:503619
PubChem ID:31721

Benzeneethanamine,4-methoxy-a-methyl- Propiedades químicas y físicas

Nombre e identificación

    • Benzeneethanamine,4-methoxy-a-methyl-
    • .α.-Methyl-.β.-(p-methoxyphenyl)ethylamine
    • 1-(4-Methoxybenzyl)Ethylamine
    • 1-p-Methoxyphenyl-2-aminopropane
    • 1-p-Methoxyphenyl-2-propylamine
    • 2R-amino-1-p-methoxyphenylpropane
    • 4-Methoxyamphetamine
    • DL-p-Methoxy-alpha-methylphenethylamine
    • NSC 32757
    • PMA
    • p-Methoxy-alpha-methylphenethylamine
    • p-Methoxyamphetamine
    • alpha-Methyl-beta-(p-methoxyphenyl)ethylamine
    • BDBM50024209
    • J213.549C
    • Chicken Yellow [Street Name]
    • SCHEMBL264634
    • 1-(4-methoxyphenyl)-2-aminopropane
    • 4-Methoxy-alpha-methylbenzeneethanamine
    • Benzeneethanamine, 4-methoxy-.alpha.-methyl-
    • NSC-32757
    • Q230005
    • UNII-OVB8F8P39Q
    • PMA (PSYCHEDELIC)
    • 2-(4-Methoxy-phenyl)-1-methyl-ethylamine(PMA)
    • HSDB 7594
    • [2-(4-methoxyphenyl)-1-methyl-ethyl]-amine
    • 64-13-1
    • Phenethylamine, p-methoxy-alpha-methyl-
    • (+/-)-p-Methoxyamphetamine
    • Benzenethanamine,4-methoxy-.alpha.-methyl-(.+/-.)-
    • OVB8F8P39Q
    • (-)-2-(p-methoxyphenyl)-1-methylethylamine
    • (R)-(-)2-(4-Methoxy-phenyl)-1-methyl-ethylamine
    • NCGC00168268-01
    • 1-(4-Methoxyphenyl)-2-propanamine
    • beta-methoxyamphetamine
    • (+-)-4-Methoxyamphetamine
    • DTXSID7040578
    • 1-(4-methoxyphenyl)propan-2-amine
    • (.+/-.)-4-Methoxyamphetamine
    • (S)-(+)2-(4-Methoxy-phenyl)-1-methyl-ethylamine
    • DR. DEATH
    • chloroprednisone21-acetate
    • Benzeneethanamine, 4-methoxy-.alpha.-methyl-, (.+/-.)-
    • Chicken Powder [Street Name]
    • (+/-)-4-Methoxyamphetamine
    • .alpha.-Methyl-.beta.-(p-methoxyphenyl)ethylamine
    • 2-(4-Methoxyphenyl)-1-methylethylamine
    • SCHEMBL721008
    • paramethoxyamphetamine
    • Death [Street Name]
    • N-(2-(p-methoxyphenyl)-1-methylethyl)amine
    • DB01472
    • (d,l)-4-Methoxyamphetamine
    • AKOS005536031
    • FT-0690314
    • P-methoxyamfetamine
    • MB01555
    • DEATH
    • p-Methoxy-.alpha.-methylphenethylamine
    • Benzeneethanamine, 4-methoxy-alpha-methyl- (9CI)
    • EINECS 200-577-0
    • NSC32757
    • CHEMBL278663
    • (.+/-.)-1-(p-Methoxyphenyl)-2-aminopropane
    • AB70588
    • (.+/-.)-p-Methoxyamphetamine
    • (.+/-.)-p-Methoxy-.alpha.-methylphenethylamine
    • 2-Amino-1-(4'-methoxyphenyl)propane
    • NCI60_002842
    • J434.573H
    • 4-METHOXYAMFETAMINE [MART.]
    • (+/-)-p-Methoxy-alpha-methylphenylethylamine
    • Phenethylamine, p-methoxy-alpha-methyl- (6CI,7CI,8CI)
    • benzeneethanamine, 4-methoxy-alpha-methyl-
    • D,L-p-methoxyamphetamine
    • 4-methoxyamfetamine
    • alpha-methyl-4-methoxyphenethylamine
    • DL-p-Methoxy-.alpha.-methylphenethylamine
    • FORMOTEROL FUMARATE DIHYDRATE IMPURITY G [EP IMPURITY]
    • (-)2-(4-Methoxy-phenyl)-1-methyl-ethylamine
    • para-methoxyamphetamine
    • (1S)-2-(4-METHOXYPHENYL)-1-METHYLETHYLAMINE
    • 2-(4-Methoxy-phenyl)-1-methyl-ethylamine
    • Phenethylamine, p-methoxy-.alpha.-methyl-, (.+/-.)-
    • AB51426
    • (+/-)-1-(p-Methoxyphenyl)-2-aminopropane
    • (+/-)2-(4-Methoxy-phenyl)-1-methyl-ethylamine
    • (+-)-1-(p-Methoxyphenyl)-2-aminopropane
    • Phenethylamine, p-methoxy-.alpha.-methyl-
    • (2RS)-1-(4-methoxyphenyl)propan-2-amine
    • (+-)-p-Methoxy-alpha-methylphenylethylamine
    • DEA No. 7411
    • (+-)-p-Methoxyamphetamine
    • NS00005326
    • Renchi: InChI=1S/C10H15NO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3
    • Clave inchi: NEGYEDYHPHMHGK-UHFFFAOYSA-N
    • Sonrisas: CC(CC1=CC=C(C=C1)OC)N

Atributos calculados

  • Calidad precisa: 165.11500
  • Masa isotópica única: 165.115364102g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 3
  • Complejidad: 119
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 35.2Ų
  • Xlogp3: 1.8

Propiedades experimentales

  • Denso: 1.000 g/cm3 (20 ºC)
  • Punto de ebullición: 145-148 ºC
  • Punto de inflamación: 107.5±13.6 ºC,
  • índice de refracción: 1.5368 (20 ºC)
  • Disolución: Slightly soluble (4.8 g/l) (25 º C),
  • PSA: 35.25000
  • Logp: 2.28520

Benzeneethanamine,4-methoxy-a-methyl- Información de Seguridad

Benzeneethanamine,4-methoxy-a-methyl- Datos Aduaneros

  • Código HS:2922299090
  • Datos Aduaneros:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Benzeneethanamine,4-methoxy-a-methyl- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB00462-5g
1-(4-methoxyphenyl)propan-2-amine
64-13-1 95%
5g
$1071 2023-09-07
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